![molecular formula C15H22N2O3 B5045216 N-(4-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B5045216.png)
N-(4-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 4-methylphenyl group and a 3-(propan-2-yloxy)propyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 3-(propan-2-yloxy)propylamine as the primary starting materials.
Formation of Intermediate: The two amines are reacted with ethyl chloroformate to form the corresponding carbamates.
Coupling Reaction: The carbamates are then coupled with ethanediamine under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and efficiency.
Automated Purification Systems: Using automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Reagents like halogens or alkylating agents are used under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidation may yield corresponding carboxylic acids or ketones.
Reduction: Reduction may produce amines or alcohols.
Substitution: Substitution reactions may result in the formation of new amides or other derivatives.
Scientific Research Applications
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide: Unique due to its specific substituents and structure.
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]propanediamide: Similar but with a different backbone.
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide: Similar but with a longer backbone.
Uniqueness
N-(4-methylphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-10-4-9-16-14(18)15(19)17-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAXNXHUHLLUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
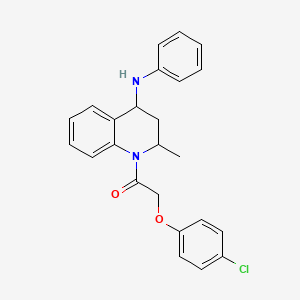
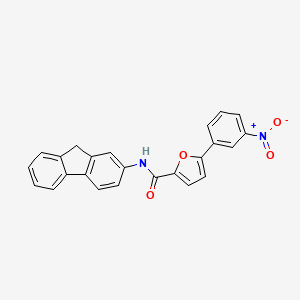
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5045155.png)
![(6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5045168.png)
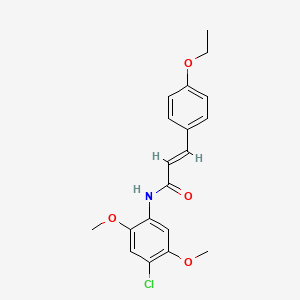
![6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyridinol trifluoroacetate (salt)](/img/structure/B5045172.png)
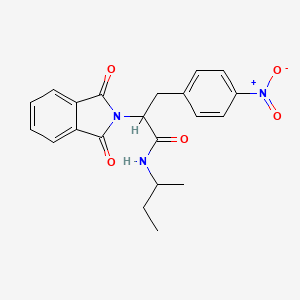

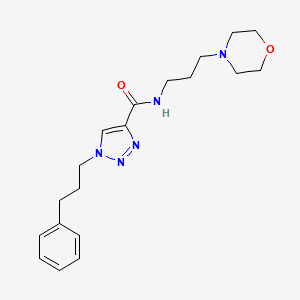
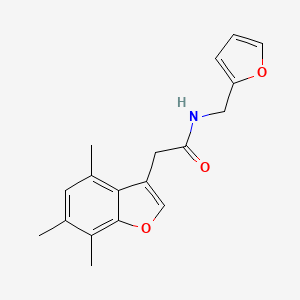
![5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5045202.png)
![2-(2-hydroxyethyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5045212.png)
![Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5045214.png)
![ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1',3',4,6-TETRAOXO-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDEN]-5-YL]BENZOATE](/img/structure/B5045222.png)
